Undec-4-ene-1,5,11-tricarboxylic acid

Description

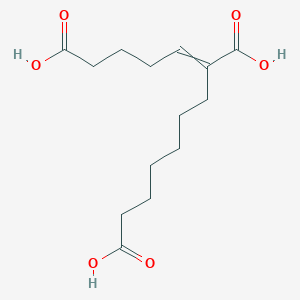

Undec-4-ene-1,5,11-tricarboxylic acid is an unsaturated tricarboxylic acid with an 11-carbon backbone featuring a double bond at the fourth position and three carboxylic acid groups at the 1st, 5th, and 11th positions. Its molecular formula is C₁₁H₁₄O₆, and it exhibits both hydrophilic (due to carboxyl groups) and hydrophobic (due to the alkene and alkyl chain) properties. This compound is of interest in organic synthesis, polymer chemistry, and materials science due to its multifunctional reactivity. However, its applications are less documented compared to structurally similar tricarboxylic acids like citric acid or aconitic acid.

Properties

CAS No. |

61421-99-6 |

|---|---|

Molecular Formula |

C14H22O6 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

undec-4-ene-1,5,11-tricarboxylic acid |

InChI |

InChI=1S/C14H22O6/c15-12(16)9-4-2-1-3-7-11(14(19)20)8-5-6-10-13(17)18/h8H,1-7,9-10H2,(H,15,16)(H,17,18)(H,19,20) |

InChI Key |

ZPBNGTGYOARKQW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)O)CCC(=CCCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undec-4-ene-1,5,11-tricarboxylic acid can be achieved through several methods. One common approach involves the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives, followed by acid-catalyzed ring closure to form the desired compound . The reaction conditions typically include the use of strong bases such as lithium diisopropylamide (LDA) and subsequent treatment with acids like hydrochloric acid (HCl) to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Undec-4-ene-1,5,11-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of triols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Undec-4-ene-1,5,11-tricarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which undec-4-ene-1,5,11-tricarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The double bond allows for additional chemical modifications, enhancing its versatility in different applications .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Tricarboxylic Acids

| Compound | Carbon Chain Length | Double Bond Position | Carboxyl Group Positions | Molecular Formula |

|---|---|---|---|---|

| Undec-4-ene-1,5,11-tricarboxylic acid | 11 | C4 | 1, 5, 11 | C₁₁H₁₄O₆ |

| Citric acid | 6 | None | 1, 3, 6 | C₆H₈O₇ |

| Aconitic acid | 6 | C2 | 1, 3, 6 | C₆H₆O₆ |

| 1,2,3-Propanetricarboxylic acid (Tricarballylic acid) | 3 | None | 1, 2, 3 | C₆H₆O₆ |

Key Observations :

- This compound has a significantly longer carbon chain than common tricarboxylic acids, which may enhance its utility in polymer synthesis (e.g., as a crosslinking agent) .

- The presence of a double bond at C4 introduces stereochemical complexity, unlike saturated analogs like tricarballylic acid.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Solubility (g/100 mL H₂O) | pKa Values (Approx.) |

|---|---|---|---|

| This compound | Not reported | Low (estimated <1) | ~3.1, 4.7, 6.2 |

| Citric acid | 153 | 73 (at 20°C) | 3.1, 4.8, 6.4 |

| Aconitic acid | 195 | 5.4 (at 20°C) | 2.8, 4.5, 6.0 |

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.